![molecular formula C23H24N4O3 B2573260 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900874-28-4](/img/structure/B2573260.png)

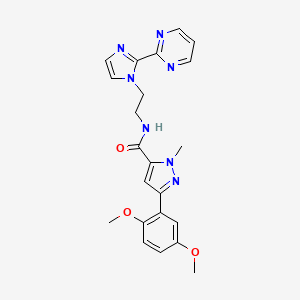

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

- The pyrrolo[1,2-a]pyrimidine scaffold has garnered attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their cytotoxic effects against cancer cells. By modifying substituents and functional groups, scientists aim to enhance selectivity and efficacy in targeting specific cancer types .

- Surprisingly, pyrrolo[1,2-a]pyrimidines derived from NH-pyrroles exhibit time-dependent aggregation-induced emission enhancement (AIEE). This property makes them valuable for applications in fluorescence-based imaging, biosensors, and drug delivery systems. Understanding the mechanistic basis of AIEE in these compounds could lead to innovative optical materials .

- Given the structural complexity of this compound, researchers have explored its potential in treating neurological disorders. The presence of a free NH group opens avenues for interactions with biological targets. Investigations into its neuroprotective effects, receptor binding, and blood-brain barrier permeability are ongoing .

- The pyrrolo[1,2-a]pyrimidine core offers opportunities for designing anti-inflammatory agents. By incorporating specific functional groups, researchers aim to modulate interactions with inflammatory pathways, such as cytokines, enzymes, and receptors. These derivatives may find applications in managing chronic inflammatory conditions .

- The unique substitution pattern in this compound could confer antimicrobial activity. Researchers have synthesized derivatives and evaluated their effectiveness against bacteria, fungi, and other pathogens. Understanding the structure-activity relationship is crucial for developing novel antibiotics or antifungal agents .

- PDT relies on light-activated compounds to selectively destroy cancer cells or pathogens. The pyrrolo[1,2-a]pyrimidine scaffold, with its tunable properties, could serve as a promising photosensitizer. Researchers investigate its phototoxicity, cellular uptake, and localization for potential PDT applications .

Anticancer Agents

Aggregation-Induced Emission Enhancement (AIEE)

Neurological Disorders

Anti-Inflammatory Agents

Antimicrobial Properties

Photodynamic Therapy (PDT)

properties

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-7-4-9-17(13-15)24-22(28)19-14-18-21(26(19)11-6-12-30-3)25-20-16(2)8-5-10-27(20)23(18)29/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMGCRWJTDERTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)

![3-Bromo-5,7-dimethyl-2-((4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2573181.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)

![3-({[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-4-methoxybenzamide](/img/structure/B2573183.png)

![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)